molecular formula C13H8Cl2N4OS B8313892 1-(2,6-Dichlorophenyl)3-(thieno[3,2-d]pyrimidin-4-yl)urea

1-(2,6-Dichlorophenyl)3-(thieno[3,2-d]pyrimidin-4-yl)urea

Cat. No. B8313892
M. Wt: 339.2 g/mol
InChI Key: VEMIBFXMPVYRRE-UHFFFAOYSA-N
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Patent
US07498335B2

Procedure details

2,6-Dichlorophenyl isocyanate (0.075 g) was added to a mixture of 4-aminothieno[3,2-d]pyrimidine (Tetrahedron, 1971, 27, 487; 0.201 g) and acetonitrile (16 ml) and the resultant mixture was stirred at ambient temperature for 16 hours. The precipitate was isolated and washed in turn with diethyl ether and methanol. There was thus obtained the title compound (0.31 g); NMR Spectrum: (DMSOd6) 7.25 (t, 1H), 7.45 (d, 1H), 7.55 (d, 1H), 7.95 (d, 1H), 8.4 (s, 1H), 8.8 (s, 1H), 11.7 (br s, 1H); Mass Spectrum: M+H+ 339 and 341; Elemental Analysis: Found C, 45.8; H 2.4; N, 16.5; C13H8Cl2N4OS requires C, 46.03; H, 2.38; N, 16.52%.
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]=[C:10]=[O:11].[NH2:12][C:13]1[C:14]2[S:21][CH:20]=[CH:19][C:15]=2[N:16]=[CH:17][N:18]=1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10]([NH:12][C:13]1[C:14]2[S:21][CH:20]=[CH:19][C:15]=2[N:16]=[CH:17][N:18]=1)=[O:11]

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=O
Name
Quantity
0.201 g
Type
reactant
Smiles
NC=1C2=C(N=CN1)C=CS2
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed in turn with diethyl ether and methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)NC(=O)NC=1C2=C(N=CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 229.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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